[(Trimethylsilyl)amino]acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
120093-63-2 |
|---|---|
Molecular Formula |
C5H12N2Si |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
2-(trimethylsilylamino)acetonitrile |
InChI |
InChI=1S/C5H12N2Si/c1-8(2,3)7-5-4-6/h7H,5H2,1-3H3 |
InChI Key |
OGNRYPQXIAWESC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NCC#N |
Origin of Product |
United States |
Protein Hydrolysis and Amino Acid Profilingthe Processes of Protein Hydrolysis and Subsequent Amino Acid Profiling Typically Involve Two Distinct Stages:
Hydrolysis : The breakdown of proteins into their constituent amino acids, commonly achieved through strong acid (like 6 M hydrochloric acid) or enzymatic digestion.
Derivatization for Analysis : The resulting amino acids are often chemically modified (derivatized) to make them suitable for analysis, for example, by gas chromatography. Trimethylsilylation is a common derivatization method, but it is carried out using potent silylating agents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethylchlorosilane (TMSCl).
While [(Trimethylsilyl)amino]acetonitrile is a silylated compound, it is not used as a reagent for this purpose. It is structurally a protected form of aminoacetonitrile (B1212223), which itself is a precursor to the amino acid glycine. chemicalbook.comwikipedia.org Its applications would lie in synthetic organic chemistry, where the trimethylsilyl (B98337) group serves as a protecting group for the amine, rather than in the analytical procedures for protein analysis.
Reactivity and Reaction Mechanisms of Trimethylsilyl Amino Acetonitrile
Nucleophilic Properties and Cyanomethylation Reactions
There is no available scientific literature detailing the use of [(Trimethylsilyl)amino]acetonitrile as a nucleophile for cyanomethylation reactions. The parent compound, aminoacetonitrile (B1212223) (H2N-CH2-CN), is known to be unstable as a free base due to the incompatibility of the nucleophilic amine and the electrophilic nitrile group. wikipedia.org It is typically handled as a salt, such as aminoacetonitrile hydrochloride. wikipedia.org While N-silylation is a common strategy to protect amines or modify their reactivity, specific studies on the subsequent use of N-silylated aminoacetonitrile as a carbon nucleophile at the α-position are not documented. core.ac.ukrsc.org
Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones)
No studies have been found that describe the reaction of this compound with aldehydes or ketones to yield β-hydroxy-α-aminonitriles.
Reactions with Imines and Activated Ketones
There is no documented evidence of this compound reacting with imines or activated ketones to produce the corresponding diamino-nitriles or related adducts.
Transformations Involving the Nitrile Moiety
While transformations of the nitrile group are fundamental in organic chemistry, specific research detailing such reactions on the this compound substrate is not available. Research on the parent molecule, aminoacetonitrile, has shown its use as a precursor for nitrogen-rich energetic compounds through reactions involving the nitrile group, such as the formation of tetrazoles. rsc.org However, these transformations have not been reported for its N-trimethylsilyl derivative.
Cyclization Reactions
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a nucleophilic amino group (once deprotected) and an electrophilic nitrile, allows for intramolecular cyclization reactions to form various ring systems. The general strategy for synthesizing heterocycles often involves the cyclization of acyclic molecules followed by dehydration. youtube.com
One plausible pathway involves the initial N-silylation of an appropriate substrate, followed by a radical cyclization. For instance, N-silyl-tethered radical cyclizations have been successfully employed to synthesize γ-amino alcohols from allylic and propargylic amines. nih.gov In a similar vein, this compound or its derivatives could undergo radical-initiated cyclization. The resulting silapyrrolidine-type adducts can then be oxidized to afford functionalized cyclic amino compounds. nih.gov These multi-step sequences can often be performed in a one-pot process, enhancing synthetic efficiency. nih.gov
Another approach to heterocycle synthesis involves the [3+3] annulation of α-amino acid derivatives with nitrile-containing species. researchgate.net By analogy, this compound could react with suitable three-carbon synthons. The mechanism would likely involve the nucleophilic amino group attacking an electrophilic center, followed by intramolecular attack onto the nitrile carbon. Acid-catalyzed cyclizations are also a common strategy, where protonation of an oxygen-containing group (like in an epoxide) activates the molecule for intramolecular nucleophilic attack to form a ring. youtube.com
Radical-Mediated Transformations
The generation of radical species from this compound opens up a range of synthetic possibilities. The aminyl radical, in particular, is a key intermediate. The bis(trimethylsilyl)aminyl radical, (Me₃Si)₂N•, which is structurally related to the radical derivable from this compound, has been shown to be highly reactive. rsc.org Generated via UV photolysis, this radical readily abstracts hydrogen atoms from hydrocarbons and participates in addition reactions with unsaturated systems like ethylene. rsc.org This reactivity highlights the potential for the this compound-derived radical to engage in similar transformations, such as C-H functionalization and addition to alkenes or alkynes.
Radical-based methods are increasingly used for the synthesis and modification of amino acids and their derivatives. nih.gov For example, a three-component, one-pot reaction can generate an electrophilic azide (B81097) radical from trimethylsilyl (B98337) azide (Me₃SiN₃), which adds to an enol ether to create a nucleophilic radical intermediate. nih.gov This intermediate can then react with an imine to produce γ-azide-α-amino acids. nih.gov This demonstrates how silylated reagents can be used to initiate complex radical cascades for amino acid synthesis. nih.gov
Furthermore, N-silyl-tethered radical cyclizations provide a powerful tool for constructing cyclic amino alcohol derivatives. nih.gov This process involves the silylation of an amine, subsequent radical cyclization, and a final oxidation step, which can be performed sequentially in a single reaction vessel. nih.gov
Silicon-Centered Reactivity and Substitution Processes
The trimethylsilyl (TMS) group in this compound is not merely a passive component. The silicon atom itself is a reactive center, and the entire TMS group plays a crucial role in modulating the molecule's stability and reactivity, often acting as a protecting group or a bulky substituent. wikipedia.org
Nucleophilic Substitution at the Silicon Center
While carbon and silicon are in the same group, nucleophilic substitution at silicon (SN2@Si) exhibits distinct mechanistic features compared to carbon (SN2@C). libretexts.org Unlike the SN2@C reaction which proceeds through a single central energy barrier, the SN2@Si reaction often involves a stable pentacoordinate intermediate, eliminating the central barrier. wesleyan.edu This difference arises from silicon's ability to accommodate a fifth ligand more readily.
However, the nature of the reaction barrier at silicon can be influenced by steric and electronic factors. wesleyan.edu By increasing the steric bulk of the substituents on the silicon atom, the mechanism can shift to resemble that of a carbon center, featuring a significant central transition state. wesleyan.edu
In the context of this compound, a nucleophile can attack the silicon atom, leading to the cleavage of the Si-N bond. This process is fundamental to the deprotection of the amino group. The reaction of trimethylsilylmethyl arenesulfonates with amines in acetonitrile (B52724) has been shown to proceed via an SN2 mechanism with a tight transition state. rsc.org The presence of the α-silyl group in these substrates enhances the reaction rate, which is attributed to a destabilizing effect on the ground state. rsc.org A similar effect could be operative in substitution reactions involving this compound. The generation of silicon nucleophiles can also be achieved catalytically, for instance, through the transmetalation of silicon compounds (like disilanes) with metal catalysts such as copper. wiley-vch.de
Role of the Trimethylsilyl Group as a Transient Protecting Group or Bulky Substituent
The trimethylsilyl (TMS) group is widely used in organic synthesis as a temporary protecting group for various functionalities, including amines. wikipedia.orggelest.com It shields the N-H group from unwanted reactions, allowing other parts of the molecule to be modified selectively. The TMS group is characterized by its chemical inertness and large molecular volume. wikipedia.org Its steric bulk can influence the stereochemical outcome of reactions by directing reagents to less hindered faces of the molecule. wikipedia.org
The installation of a TMS group onto an amine is typically achieved using reagents like trimethylsilyl chloride (TMS-Cl) in the presence of a base (e.g., triethylamine) or with stronger silylating agents like bis(trimethylsilyl)acetamide (BSA). gelest.com
Deprotection, or the removal of the TMS group, is a crucial step to liberate the free amine. This is commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond. harvard.edu Acidic conditions can also be used for deprotection. wikipedia.orgreddit.com The relative ease of removal of the TMS group compared to other, bulkier silyl (B83357) ethers (like TES, TBS, or TIPS) allows for orthogonal protection strategies in complex syntheses. gelest.comharvard.edu For instance, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, another silyl-containing protecting group for amines, demonstrates excellent stability across a range of conditions but can be cleanly removed with fluoride ions. orgsyn.org
Mechanistic Investigations of Associated Reactions
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying reaction kinetics, identifying intermediates, and exploring potential energy surfaces of reaction pathways.
The nitrile group itself is highly polar and possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.org Reactions often proceed through the formation of an intermediate imine anion. libretexts.org Mechanistic studies on nitrile hydrolysis, for example, show a stepwise conversion to a carboxamide and then a carboxylic acid. wikipedia.org
In reactions involving silylated nitriles, the mechanism can be more complex. For example, the treatment of acetonitrile with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a base generates a silyl ketene (B1206846) imine in situ. richmond.edu This nucleophilic intermediate can then add to electrophiles like acetals, which are activated by the residual TMSOTf acting as a Lewis acid. richmond.edu Mechanistic studies of manganese-catalyzed nitrile transformations have revealed that different intermediates, such as N-bound ketenimine complexes or C-bound cyanoalkyl complexes, can be formed depending on the nitrile's structure, which in turn affects reactivity. researchgate.net
Quantum Chemical Studies of Reaction Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at a molecular level. nih.gov These computational methods allow for the study of transition states, reaction intermediates, and the calculation of activation energies, providing deep insights into reaction feasibility and kinetics. researchgate.netresearchgate.net
For organosilicon compounds, DFT and ab initio studies have been used to map out complex thermal rearrangement pathways. For example, investigations into the rearrangement of trimethylsilylsilylene have identified various intermediates and calculated the activation barriers for competing steps like C-H insertion and 1,2-methyl shifts, explaining experimental product distributions. nih.govfigshare.com
In the context of this compound, quantum chemical studies could be employed to:
Analyze Reactivity: Computational tools like the Fukui function and electrostatic potential (ESP) maps can identify the most electrophilic and nucleophilic sites within the molecule, predicting its reactivity towards different reagents. nih.govnih.gov
Investigate Reaction Mechanisms: The potential energy surfaces for proposed reaction pathways, such as cyclization or nucleophilic substitution, can be calculated. This would allow for the identification of the lowest energy pathway and the characterization of all transition states and intermediates.
Study Substituent Effects: DFT calculations can model how modifying the substituents on the silicon atom or elsewhere in the molecule affects the reaction's energy barrier. Studies on the silylative coupling of olefins have shown that substituting methyl groups on silicon with methoxy (B1213986) groups lowers the reaction's energy barrier due to increased electrostatic attraction between the ruthenium catalyst and the silicon atom. nih.gov
Such computational studies provide a theoretical framework that complements experimental findings, leading to a more complete understanding of the chemical behavior of this compound.
Applications in Complex Molecule Synthesis
Asymmetric Synthesis of Chiral α-Aminonitriles and Amino Acid Precursors
The synthesis of enantiomerically pure α-amino acids and their nitrile precursors is a significant focus in organic chemistry due to their importance in pharmacology and biology. nih.govnih.gov [(Trimethylsilyl)amino]acetonitrile and related silylated cyanide sources play a crucial role in stereoselective methods to produce these chiral molecules. niscpr.res.in The Strecker reaction, a fundamental method for synthesizing α-amino acids, involves the reaction of an imine or its equivalent with a cyanide source. niscpr.res.inmdpi.com Asymmetric versions of this reaction are paramount for producing optically active amino acids. nih.govniscpr.res.in
One of the primary strategies for the asymmetric synthesis of α-aminonitriles is the enantioselective catalytic cyanation of achiral imines. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the cyanide addition. Various catalytic systems have been developed for this purpose, including those based on metal complexes and organocatalysts. nih.govsigmaaldrich.com For instance, chiral thiourea (B124793) derivatives have been shown to be effective organocatalysts for the cyanosilylation of ketones, a reaction analogous to the cyanation of imines. sigmaaldrich.com
In these reactions, a silylated cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), is often employed. niscpr.res.in The reaction of an imine with TMSCN in the presence of a chiral catalyst generates a chiral α-aminonitrile. The trimethylsilyl group in the aminonitrile product can be easily removed during workup or subsequent reaction steps. While direct use of this compound as the primary reactant is a related concept, the more common approach involves the in situ formation of the key silylated intermediates or the use of TMSCN with an amine and an aldehyde or ketone.
The table below summarizes representative catalytic systems used in the asymmetric cyanation of imines, which is a core application area for silylated cyanide reagents.
| Catalyst Type | Example Catalyst | Substrate | Cyanide Source | Key Feature |
| Organocatalyst | Chiral Thiourea-Amine | Ketones/Imines | TMSCN | Cooperative catalysis activating both electrophile and nucleophile. sigmaaldrich.com |
| Metal Complex | Polystyrene-bound catalyst | Imines | TMSCN/HCN | High yield and enantiomeric excess, though may require cryogenic temperatures. niscpr.res.in |
| Lewis Acid | Immobilized AlCl₃ on γ-Al₂O₃ | Carbonyls and Amines | TMSCN | Reusable and environmentally acceptable catalyst for Strecker process. |
This table presents examples of catalyst systems relevant to the cyanation reactions discussed.
An alternative to using a chiral catalyst is to employ a chiral auxiliary on the imine itself. nih.gov In this strategy, a chiral amine is reacted with an achiral aldehyde or ketone to form a chiral imine. The inherent chirality of the imine then directs the nucleophilic addition of the cyanide source, leading to the formation of a diastereomerically enriched α-aminonitrile.
This method has proven effective for the synthesis of a range of enantiomerically pure α-amino acids. nih.gov The chiral auxiliary can be subsequently cleaved to yield the desired α-aminonitrile or α-amino acid. This approach is particularly useful for large-scale syntheses where the recovery and reuse of a chiral catalyst may be challenging. The use of silylated cyanide sources in this context provides a convenient and effective way to introduce the nitrile functionality.
Role as a Building Block for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products, forming the core scaffolds of many bioactive molecules. nih.govnih.govopenmedicinalchemistryjournal.comrsc.org As a bifunctional molecule containing both a nitrogen atom and a nitrile group, this compound and its derivatives are valuable building blocks for the synthesis of these important compounds. sigmaaldrich.comrsc.org The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, while the amino group provides a handle for further functionalization or ring closure.
The versatility of α-aminonitriles as precursors to heterocyclic systems is well-documented. For example, they can be used to synthesize imidazoles, triazoles, and other nitrogen-rich ring systems. The presence of the trimethylsilyl group can also influence reactivity and selectivity in these synthetic routes. While specific and extensive examples of using this compound for a broad range of heterocycles are specialized, its potential is inferred from the known reactivity of α-aminonitriles. For instance, [(4-Methoxyphenyl)amino]acetonitrile is noted as a likely intermediate in the synthesis of heterocyclic compounds.
Precursors for Advanced Organic Synthesis
Beyond its direct use in the synthesis of α-amino acids and heterocycles, this compound and related silylated compounds serve as precursors for more advanced synthetic transformations, including the formation of other valuable building blocks and the generation of highly reactive intermediates.
The functionalization of α-aminonitriles at the β-position can lead to a diverse array of useful synthetic intermediates. While direct transformation of this compound to β-methoxy and β-(silyloxy)aminonitriles is a specific transformation, the synthesis of related structures is of significant interest. For example, the synthesis of β-aminonitriles can be achieved through the reaction of arynes with imines in acetonitrile (B52724). rsc.org The incorporation of methoxy (B1213986) groups into nitrile-containing structures is also a common strategy in the synthesis of complex molecules, such as in the preparation of 8-methoxy-1H-benzo[f]chromene derivatives. frontiersin.org
Silylated compounds, particularly ortho-(trimethylsilyl)aryl triflates, are well-established precursors for the generation of highly reactive aryne intermediates under mild conditions. nih.govsigmaaldrich.comabcr.comchemrxiv.org The fluoride-induced desilylation-elimination of these precursors provides a convenient and efficient method for producing arynes, which can then be trapped by a variety of nucleophiles and dienophiles.
This methodology allows for the rapid construction of complex aromatic and heterocyclic systems. While not directly this compound, the principle of using a trimethylsilyl group to facilitate the formation of a reactive intermediate is a key concept in modern organic synthesis. The potential for silylated aminonitrile derivatives to participate in or influence such reactions is an area of ongoing research. An example of a related transformation is the multicomponent reaction of imines, arynes generated from silyl (B83357) precursors, and acetonitrile to furnish β-aminonitriles, demonstrating the interplay between silylated precursors, reactive intermediates, and nitrile-containing compounds. rsc.org
Based on a thorough review of scientific literature, the chemical compound this compound, also known as N-(trimethylsilyl)aminoacetonitrile, does not have established applications in the specific areas of cyanodifluoromethylation or protein hydrolysis and amino acid profiling as outlined in the request.
The available research indicates a case of mistaken identity with other related compounds.
Clarification on Chemical Applications
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of [(trimethylsilyl)amino]acetonitrile, offering precise insights into the hydrogen, carbon, and silicon atomic nuclei.
¹H NMR Studies
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their connectivity within the molecule. The spectrum of this compound typically exhibits three distinct signals.
A sharp, intense singlet appearing far upfield, usually around 0.1 ppm, is characteristic of the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, (CH₃)₃Si-. The high electron density around the silicon atom shields these protons, causing them to resonate at a high field.
A singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) is observed. Its chemical shift is influenced by the adjacent amino and cyano groups.
A broad singlet associated with the amino proton (-NH-). The broadness of this peak is a result of chemical exchange with the solvent or quadrupole broadening from the ¹⁴N nucleus. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃Si- | ~0.1 | Singlet | 9H |
| -CH₂- | Varies | Singlet | 2H |
¹³C NMR Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. For this compound, three signals are expected:
A signal at the highest field (lowest chemical shift) corresponds to the carbon atoms of the trimethylsilyl group.
A signal for the methylene carbon (-CH₂-), which is deshielded by the adjacent nitrogen atoms.
A signal at the lowest field (highest chemical shift) is attributed to the nitrile carbon (-C≡N). This carbon is significantly deshielded due to the triple bond and the electronegativity of the nitrogen atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ) ppm |
|---|---|
| (CH₃)₃Si- | ~ -0.8 |
| -CH₂- | ~ 35.0 |
²⁹Si NMR Spectroscopy for Silicon Environments
Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atom's chemical environment. For this compound, a single resonance is observed in the ²⁹Si NMR spectrum, confirming the presence of a single type of silicon environment. The chemical shift of the TMS group in N-silylated amines typically appears in a characteristic range, providing definitive evidence for the Si-N bond. The chemical shifts for trimethylsilyl groups can vary widely depending on the substituent, but for compounds with Me₃Si-N groups, the signal is found in a predictable region. pascal-man.com
Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, it would show a correlation between the ¹H signal of the TMS protons and the ¹³C signal of the TMS carbons, as well as a correlation between the methylene protons and the methylene carbon.
Variable-Temperature NMR Investigations
Variable-temperature (VT) NMR studies can provide insights into dynamic processes within the molecule, such as conformational changes or the rate of proton exchange on the nitrogen atom. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape, width, and chemical shift. For example, the broad signal of the N-H proton might sharpen at low temperatures as the rate of chemical exchange decreases, or coalesce at high temperatures. These studies are crucial for understanding the molecule's dynamic behavior in solution.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. astrochem.org
N-H Stretch: A moderate to weak absorption band is typically observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amine.
C-H Stretch: Absorption bands corresponding to the C-H stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹.
C≡N Stretch (Nitrile): A sharp, and characteristically weak, absorption band appears in the region of 2240-2260 cm⁻¹. While most nitriles show a strong IR absorption for the C≡N stretch, aminoacetonitrile (B1212223) and its derivatives are known to have an unusually weak nitrile stretch. astrochem.org
Si-C Vibrations: Strong absorptions related to the Si-C bonds of the trimethylsilyl group are typically observed around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Moderate-Weak |
| C-H | Stretch | < 3000 | Strong |
| C≡N | Stretch | 2240 - 2260 | Weak |
| Si-CH₃ | Symmetric Deformation | ~ 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation under ionization.
In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound would be expected to follow patterns characteristic of silylated amines. For amines in general, alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org
For this compound, the structure is (CH₃)₃Si-NH-CH₂-C≡N. The molecular ion peak (M⁺) would be observed, and its mass would confirm the compound's elemental composition (C₅H₁₂N₂Si). Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the C-C bond between the methylene and nitrile groups would result in the loss of a cyanomethyl radical (•CH₂CN) or a cyano radical (•CN).
Cleavage at the Si-N Bond: Fission of the bond between the silicon and nitrogen atoms could lead to characteristic ions.
Loss of a Methyl Group: A common fragmentation for TMS compounds is the loss of a methyl radical (•CH₃) from the silicon atom, leading to a stable [M-15]⁺ ion. This is often a prominent peak in the spectra of trimethylsilylated molecules.
The mass spectrum of the related compound, aminoacetonitrile (MW: 56.07 g/mol ), shows a distinct molecular ion peak. nist.gov The analysis of this compound would compare its fragmentation pattern to that of its non-silylated precursor and other trimethylsilylated amines to confirm its structure.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value (predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |
| 128 | [(CH₃)₃SiNHCH₂CN]⁺ | Molecular Ion (M⁺) |
| 113 | [(CH₃)₂SiNHCH₂CN]⁺ | Loss of a methyl radical (•CH₃) from Si |
| 88 | [(CH₃)₃SiNH]⁺ | Alpha-cleavage with loss of •CH₂CN |
| 73 | [(CH₃)₃Si]⁺ | Cleavage of Si-N bond or subsequent fragmentation |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Geometry Optimization and Electronic Structure Analysis
No published data is available on the optimized molecular geometry or the electronic structure of [(Trimethylsilyl)amino]acetonitrile derived from quantum chemical calculations.
Prediction of Spectroscopic Parameters
There are no available studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound through computational methods.
Investigation of Electronic Transitions
Detailed investigations into the electronic transitions of this compound using theoretical models have not been reported in the accessible literature.
Reaction Mechanism Elucidation
Transition State Analysis
No computational analyses of the transition states involved in the reactions of this compound have been found.
Energy Profiles of Reaction Pathways
There are no published energy profiles for the reaction pathways of this compound.
Solvent Effects in Computational Models
Theoretical and computational chemistry provide powerful tools for understanding how a solvent can influence the properties and behavior of a solute molecule like this compound. By modeling the solvent environment, researchers can gain insights into conformational preferences, reaction pathways, and spectroscopic characteristics that might differ from the gas phase. One of the most common approaches for this is the use of implicit solvent models.
Q & A
What are the most reliable synthetic routes for [(trimethylsilyl)amino]acetonitrile, and how do reaction conditions influence yield?
Basic Question
The compound is typically synthesized via silylation reactions. A common method involves reacting acetonitrile derivatives with trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (HMDS) under inert atmospheres. For example, acetonitrile derivatives can be silylated in acetonitrile solvent at controlled temperatures (e.g., −78°C to 20°C) with catalysts like trimethylsilyl trifluoromethanesulfonate . Key variables include solvent polarity, temperature gradients, and stoichiometric ratios of silylating agents. Yield optimization often requires iterative adjustments to these parameters.
How can researchers resolve contradictions in chromatographic data for this compound?
Advanced Question
Discrepancies in GC-MS or LC-MS results may arise from incomplete derivatization, column selectivity, or matrix interference. For instance, non-polar columns (e.g., HP-5MS) may fail to resolve polar intermediates, leading to misidentification . To mitigate this:
- Cross-validate using orthogonal methods (e.g., GC-MS vs. LC-MS).
- Derivatize with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and detection .
- Adjust temperature programs to optimize peak separation .
What strategies are effective for stabilizing this compound during long-term storage?
Advanced Question
The compound’s hydrolytic sensitivity necessitates stringent storage protocols:
- Anhydrous conditions : Store under inert gas (N₂ or Ar) in sealed vials with molecular sieves.
- Low-temperature storage : −20°C or lower to slow degradation .
- Stabilizing additives : Co-solvents like acetonitrile or methanol (3:3:2 ratio with water) can reduce hydrolysis .
How can computational methods guide the design of experiments involving this compound?
Advanced Question
Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:
- Mechanistic insights : Simulate silylation kinetics to identify rate-limiting steps .
- Solvent effects : Use COSMO-RS models to optimize solvent selection (e.g., acetonitrile vs. THF) .
- Thermodynamic stability : Calculate Gibbs free energy changes to assess intermediate stability under varying conditions .
What are the challenges in characterizing this compound using NMR spectroscopy?
Basic Question
The trimethylsilyl group introduces distinct spectral features:
- ¹H NMR : Trimethylsilyl protons appear as singlets near δ 0.1–0.3 ppm.
- ¹³C NMR : The silylated carbon resonates at δ 1–5 ppm, while the nitrile carbon is observed at δ 115–120 ppm .
- Deuterated solvents : Use CDCl₃ or CD₃CN to avoid proton exchange interference .
How do solvent choices impact the reactivity of this compound in nucleophilic reactions?
Advanced Question
Polar aprotic solvents (e.g., acetonitrile, THF) enhance nucleophilicity by stabilizing transition states. For instance:
- Acetonitrile : Increases reaction rates in SN² mechanisms due to high dielectric constant (ε = 37.5) .
- THF : Favors bulky transition states via better solvation of ions .
- Solvent mixtures : Methanol-acetonitrile (60:40) balances polarity and solubility for heterogeneous reactions .
What are the best practices for derivatizing this compound in metabolomic studies?
Advanced Question
Derivatization enhances detection in GC-MS:
- Silylation : Use BSTFA + 1% TMCS at 60°C for 30 minutes to trimethylsilylate labile protons .
- Methoximation : Protect α-keto groups with methoxyamine hydrochloride prior to silylation .
- Liquid-liquid extraction : Separate derivatives using ethyl acetate or heptane to reduce matrix interference .
How can researchers address low yields in large-scale syntheses of this compound?
Advanced Question
Scale-up challenges include heat dissipation and reagent homogeneity:
- Flow chemistry : Improve mixing and temperature control using microreactors .
- Catalyst recycling : Immobilize catalysts (e.g., TMS-Cl on silica) to reduce waste .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
What role does this compound play in synthesizing bioactive molecules?
Basic Question
The compound serves as a precursor for:
- Heterocycles : React with thiophenes or pyridines to form fused rings with antimicrobial activity .
- Amino acid analogs : Introduce silyl-protected amines into peptide backbones for protease resistance .
- Agrochemicals : Modify pyridine-acetonitrile hybrids for herbicidal properties .
How can conflicting literature data on reaction mechanisms be critically evaluated?
Advanced Question
Contradictions often arise from unaccounted variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
